
2-((Tetrahydrofuran-2-yl)methoxy)phenoxy)tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Tetrahydrofuran-2-yl)methoxy)phenoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C16H22O4 and a molecular weight of 278.344 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring and a tetrahydropyran ring, both of which are connected through a phenoxy linkage. It is used as an intermediate in various chemical syntheses and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2-((Tetrahydrofuran-2-yl)methoxy)phenoxy)tetrahydro-2H-pyran involves several steps. One common method includes the reaction of tetrahydrofuran with phenol in the presence of a base to form the intermediate 2-((Tetrahydrofuran-2-yl)methoxy)phenol . This intermediate is then reacted with tetrahydropyran under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
2-((Tetrahydrofuran-2-yl)methoxy)phenoxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-((Tetrahydrofuran-2-yl)methoxy)phenoxy)tetrahydro-2H-pyran has several scientific research applications:
Biology: It is employed in the study of biological pathways and mechanisms due to its structural properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((Tetrahydrofuran-2-yl)methoxy)phenoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of β-adrenergic blocking agents, it inhibits the activation of adenyl cyclase, which plays a crucial role in the regulation of heart rate and blood pressure. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-((Tetrahydrofuran-2-yl)methoxy)phenoxy)tetrahydro-2H-pyran can be compared with other similar compounds, such as:
2-Methoxytetrahydrofuran: This compound has a similar tetrahydrofuran ring but lacks the phenoxy and tetrahydropyran rings.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: This compound contains a tetrahydropyran ring but differs in the substituents attached to it.
2-Methoxytetrahydropyran: This compound has a similar tetrahydropyran ring but lacks the phenoxy and tetrahydrofuran rings.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H22O4 |
|---|---|
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
2-[2-(oxolan-2-ylmethoxy)phenoxy]oxane |
InChI |
InChI=1S/C16H22O4/c1-2-8-15(20-16-9-3-4-10-18-16)14(7-1)19-12-13-6-5-11-17-13/h1-2,7-8,13,16H,3-6,9-12H2 |
InChI-Schlüssel |
CJLGWVVFDHDXEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OC2=CC=CC=C2OCC3CCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






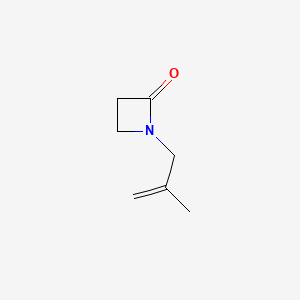

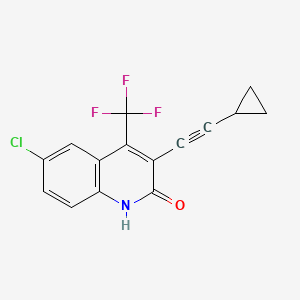
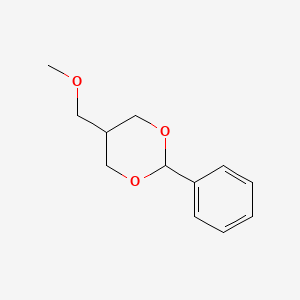


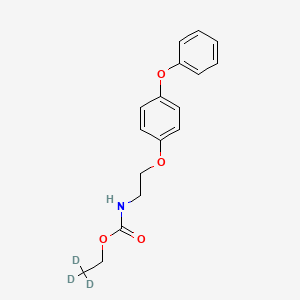
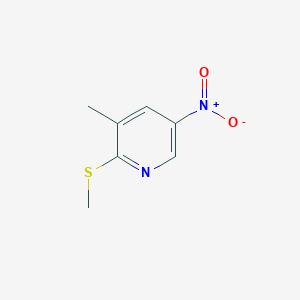
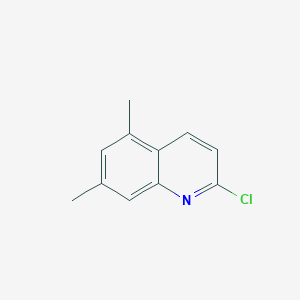
![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)
